molecular formula C21H24N2O3 B2704232 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 946269-78-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B2704232
CAS No.: 946269-78-9
M. Wt: 352.434
InChI Key: YUTUQOGFMDDSCF-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

The catalytic properties of compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide have been explored in several studies. For instance, the use of Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates an efficient, mild, and versatile approach for selective chemical synthesis. The process leverages the N-O bond as an internal oxidant, showcasing the compound's utility in facilitating complex organic reactions (Rakshit et al., 2011).

Receptor Probe Development

Research has also ventured into the development of receptor probes, where derivatives of the compound have been investigated for their binding affinity to specific receptors. A study highlighted the synthesis of novel sigma-2 receptor probes, presenting the potential of these compounds in advancing neuropharmacological research (Xu et al., 2005).

Anticonvulsant Activity

The anticonvulsant properties of a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, closely related to the subject compound, have been identified. These compounds have shown high affinity and good anticonvulsant activity in animal models, suggesting their potential in developing new treatments for epilepsy (Chan et al., 1998).

Fluorescent Zinc Sensors

In the realm of biochemical sensing, derivatives of the compound have been synthesized for fluorescent responses toward zinc ions. This application is crucial for bioanalytical methods, allowing for the detection and quantification of zinc in various biological samples (Mikata et al., 2009).

Imaging and Diagnostic Applications

Further extending its utility, fluorine-18 labeled benzamide analogues, structurally similar to the compound , have been synthesized for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). Such studies underscore the compound's potential role in diagnostic imaging and cancer research (Tu et al., 2007).

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-4-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-21(25)16-6-5-7-18(14-16)26-2/h5-7,9-10,13-14H,3-4,8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUQOGFMDDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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